molecular formula C14H14BrNO B14879138 1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B14879138
M. Wt: 292.17 g/mol
InChI Key: ZPDKHCXATPQUIO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a brominated phenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the bromination of a methylphenyl precursor followed by the formation of the pyrrole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The pyrrole ring can be formed through a cyclization reaction involving a suitable aldehyde and an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: 1-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and the pyrrole ring can participate in various binding interactions, influencing the activity of the target molecules. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-methylphenyl)ethanone: Similar in structure but lacks the pyrrole ring.

    4-Bromo-2-methylphenol: Contains the brominated phenyl group but has a hydroxyl group instead of the aldehyde and pyrrole functionalities.

Uniqueness

1-(4-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the brominated phenyl group and the pyrrole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C14H14BrNO/c1-9-6-13(15)4-5-14(9)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3

InChI Key

ZPDKHCXATPQUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)C)C)C=O

Origin of Product

United States

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